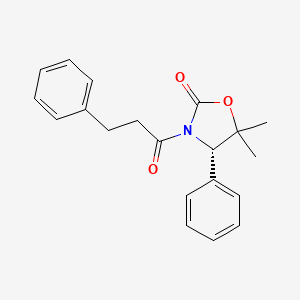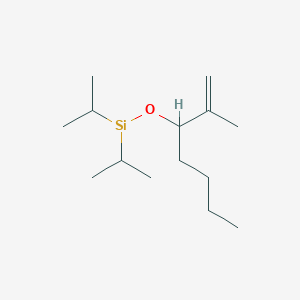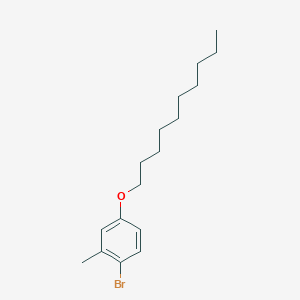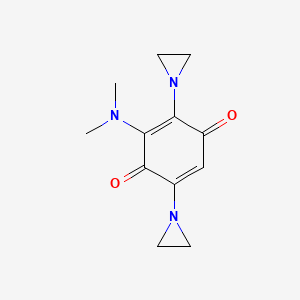![molecular formula C12H21NO3 B12552151 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- CAS No. 183443-23-4](/img/structure/B12552151.png)
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- is a synthetic organic compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a propenamide group attached to a butyl chain, which is further substituted with a 2,2-dimethyl-1,3-dioxolan-4-yl moiety. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- typically involves a multi-step process. One common method includes the reaction of propenamide with a suitable butyl derivative, followed by the introduction of the 2,2-dimethyl-1,3-dioxolan-4-yl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in medicine and biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, N,N-dimethyl-: Known for its use in polymer chemistry and as a monomer in the production of polyacrylamides.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Utilized in similar applications but with different structural features and properties.
Uniqueness
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- stands out due to its unique substitution pattern, which imparts specific chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
183443-23-4 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]prop-2-enamide |
InChI |
InChI=1S/C12H21NO3/c1-4-11(14)13-8-6-5-7-10-9-15-12(2,3)16-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
Clé InChI |
YTDMDAXDZHZZNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CCCCNC(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



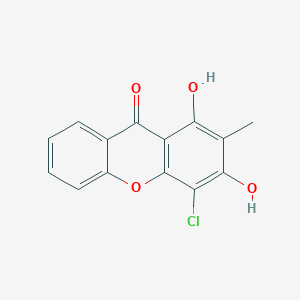
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
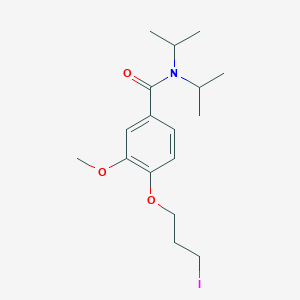
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
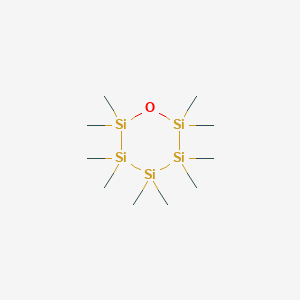
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)

![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

